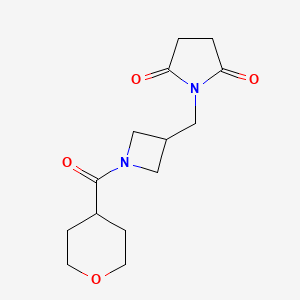

1-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

描述

1-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione (CAS: 2320861-37-6) is a heterocyclic compound featuring a pyrrolidine-2,5-dione core linked to an azetidine ring substituted with a tetrahydro-2H-pyran-4-carbonyl group.

属性

IUPAC Name |

1-[[1-(oxane-4-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c17-12-1-2-13(18)16(12)9-10-7-15(8-10)14(19)11-3-5-20-6-4-11/h10-11H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQAUUITJFSHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N2CC(C2)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione , also known as a pyrrolidine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrrolidine ring fused with a tetrahydro-2H-pyran moiety and an azetidine unit. The presence of these heterocycles contributes to its unique chemical properties and biological activities.

Structural Formula

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within biological systems. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It can bind to receptors, modulating their activity and influencing physiological responses.

Therapeutic Applications

Research indicates that this compound exhibits various therapeutic potentials, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds possess antibacterial and antifungal properties .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .

- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation, making it a candidate for treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Research :

- Inflammatory Response Modulation :

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of the target compound and its analogues:

Key Comparative Insights

Solubility and Reactivity: The tetrahydro-2H-pyran group in the target compound likely improves aqueous solubility compared to sulfur-containing analogues (e.g., CAS 2097916-81-7) due to its oxygenated ring . Compounds with long alkyl chains (e.g., sulfanylundecanoyl in ) exhibit enhanced hydrophobicity, favoring applications in polymer matrices or lipid-based systems.

Sulfur-containing analogues () may engage in redox reactions or metal coordination, suggesting divergent reactivity compared to the oxygen-rich target molecule.

Synthetic Pathways :

- Pyrrolidine-2,5-dione derivatives are commonly synthesized via nucleophilic substitution or condensation reactions (e.g., acetonitrile reflux with K2CO3 ). The target compound likely follows similar protocols, though specific details are absent in the evidence.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。